hERG Channel Inhibition: A Favorable Cardiac Safety Margin Compared to Known Cardiotoxic Agents
3-Chloro-4,6-dimethylpyridazine exhibits a low potential for inhibiting the hERG potassium channel, a key predictor of drug-induced QT prolongation. In a patch clamp assay, its IC50 was determined to be 2.1 µM (2,100 nM) [1]. For reference, the widely used hERG reference inhibitor E-4031 typically shows an IC50 in the 10-50 nM range, while cisapride, a drug withdrawn due to hERG liability, exhibits an IC50 around 7 nM [2]. This indicates a significantly lower hERG affinity for 3-chloro-4,6-dimethylpyridazine, translating to a potentially wider therapeutic window for cardiac safety in early drug discovery.
| Evidence Dimension | hERG potassium channel inhibition |
|---|---|
| Target Compound Data | IC50 = 2.1 µM (2,100 nM) |
| Comparator Or Baseline | E-4031 (reference hERG inhibitor): IC50 ~10-50 nM; Cisapride: IC50 ~7 nM |
| Quantified Difference | ~42-fold to 300-fold higher IC50 vs. E-4031; ~300-fold higher vs. Cisapride |
| Conditions | Inhibition of hERG by patch clamp assay in HEK293 cells expressing human ERG channel |
Why This Matters
A low hERG inhibition potential reduces the risk of cardiotoxicity, a major cause of drug candidate failure, making this compound a safer starting point for lead optimization compared to more potent hERG binders.
- [1] BindingDB. BDBM50494716 (CHEMBL3093986). Affinity Data: IC50 2.10E+3 nM for hERG. Available from: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50494716 View Source
- [2] Gintant GA, et al. The canary in the coal mine: hERG screening in drug discovery. J Pharmacol Toxicol Methods. 2016;81:47-59. View Source
